BenchChemオンラインストアへようこそ!

(R)-7-Fluoro-6-methylchroman-4-amine

Chiral resolution Enantiomeric purity Asymmetric synthesis

(R)-7-Fluoro-6-methylchroman-4-amine is a chiral secondary amine belonging to the chroman (benzodihydropyran) family, characterized by a fluorine atom at the 7‑position, a methyl group at the 6‑position, and an (R)‑configured amine at the 4‑position. With a molecular formula of C₁₀H₁₂FNO and a molecular weight of 181.21 g mol⁻¹, the compound is supplied as a single enantiomer with vendor‑specified purities of 95‑98 %.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B13053579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Fluoro-6-methylchroman-4-amine
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1F)OCCC2N
InChIInChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1
InChIKeyNILXMEHNSZWRCD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-7-Fluoro-6-methylchroman-4-amine (CAS 1055955-32-2) – Chiral Chroman-4-amine for Drug Discovery


(R)-7-Fluoro-6-methylchroman-4-amine is a chiral secondary amine belonging to the chroman (benzodihydropyran) family, characterized by a fluorine atom at the 7‑position, a methyl group at the 6‑position, and an (R)‑configured amine at the 4‑position . With a molecular formula of C₁₀H₁₂FNO and a molecular weight of 181.21 g mol⁻¹, the compound is supplied as a single enantiomer with vendor‑specified purities of 95‑98 % . Its defined stereochemistry and substitution pattern make it a valuable chiral intermediate for the construction of chroman‑based bioactive molecules, where the (R)‑enantiomer often displays distinct pharmacological properties relative to its (S)‑counterpart .

Why Racemic or Regioisomeric Chroman-4-amines Cannot Replace (R)-7-Fluoro-6-methylchroman-4-amine


Generic substitution with the racemate, the (S)‑enantiomer, or regioisomers such as (R)-6-fluoro-7-methylchroman-4-amine is inadmissible for target‑driven programs because the spatial orientation of the amine and the position of the halogen directly govern molecular recognition at biological targets. The (R)‑enantiomer (CAS 1055955‑32‑2) and the (S)‑enantiomer (CAS 1272736‑01‑2) are expected to exhibit different binding affinities, metabolic stabilities, and off‑target profiles . Similarly, moving the fluorine from the 7‑ to the 6‑position (CAS 1212929‑57‑1) alters the electronic landscape of the aromatic ring, modulating hydrogen‑bonding capacity and lipophilicity, which can shift potency and selectivity by orders of magnitude . Therefore, procurement of the exact (R)‑configured, 7‑fluoro‑6‑methyl substitution pattern is mandatory to reproduce published structure‑activity relationships or to maintain intellectual property position.

Quantitative Differentiation of (R)-7-Fluoro-6-methylchroman-4-amine from Its Closest Analogs


Enantiomeric Excess and Chiral Purity vs. Racemate and (S)-Enantiomer

Vendors supply (R)-7‑fluoro‑6‑methylchroman‑4‑amine as a well‑defined single enantiomer with purities ranging from 95 % to 98 % . In contrast, the racemic mixture (if used) would contain equal amounts of the (R)‑ and (S)‑enantiomers, effectively halving the concentration of the active (R)‑form and introducing a 50 % impurity with potentially confounding biological effects. The (S)‑enantiomer (CAS 1272736‑01‑2) is available separately but its procurement would not replicate experiments designed around the (R)‑antipode . This quantitative difference in stereochemical composition is critical for assays where enantiomeric excess directly correlates with target engagement and readout reproducibility.

Chiral resolution Enantiomeric purity Asymmetric synthesis

Predicted pKa and Lipophilicity: Impact on Permeability and Solubility vs. Regioisomer

The predicted acid dissociation constant (pKa) of the amine group in (R)-7‑fluoro‑6‑methylchroman‑4‑amine is 8.72 ± 0.20, while the calculated LogP is approximately 1.92 . The regioisomer (R)-6‑fluoro‑7‑methylchroman‑4‑amine (CAS 1212929‑57‑1) possesses a different fluorine placement that is expected to alter both pKa and LogP, although experimental values are not publicly available. Even small shifts in pKa (e.g., 0.5 log units) can change the ionization state at physiological pH, affecting passive permeability and solubility by a factor of ~3. This comparative physicochemical signature informs salt‑form selection and formulation strategies during lead optimization.

Physicochemical profiling Drug-likeness Lead optimization

Predicted Boiling Point and Density: Purification and Handling Differentiation

The predicted boiling point of (R)-7‑fluoro‑6‑methylchroman‑4‑amine is 250.4 ± 40.0 °C, and its density is 1.166 ± 0.06 g cm⁻³ . These values provide a baseline for distillation or chromatographic purification. Although experimental data for close analogs are lacking, the presence of the fluorine atom at the 7‑position is expected to slightly increase boiling point relative to non‑fluorinated chroman‑4‑amines, which typically boil 10‑20 °C lower. The measured density supports accurate metering in continuous‑flow synthesis and informs solvent‑extraction protocols during work‑up.

Purification Process chemistry Scale-up

Vendor-Supplied Purity: Benchmarking Against Common Chroman-4-amine Standards

The commercial supply of (R)-7‑fluoro‑6‑methylchroman‑4‑amine consistently meets a purity specification of ≥ 95 % . By comparison, many generic chroman‑4‑amine building blocks are sold at 90 % purity or require further purification. The higher baseline purity reduces the need for additional chromatography or recrystallization, saving time and cost in medium‑ to high‑throughput synthesis campaigns. This quantitative purity advantage is documented across multiple independent vendors, including AKSci (95 %), MolCore (NLT 98 %), and Leyan (98 %) .

Quality control Reference standard Compound management

Structural Uniqueness vs. 6‑Fluoro‑7‑methyl and 8‑Fluoro‑6‑methyl Regioisomers

The (R)-7‑fluoro‑6‑methyl substitution pattern is structurally distinct from its nearest regioisomers: (R)-6‑fluoro‑7‑methylchroman‑4‑amine (CAS 1212929‑57‑1) and (S)-8‑fluoro‑6‑methylchroman‑4‑amine (CAS 1272735‑49‑5) . In medicinal chemistry campaigns, the fluorine position on the aromatic ring strongly influences electron density distribution and, consequently, cytochrome P450 metabolism and target binding. Although comparative biological data are not publicly disclosed, the unique combination of fluorine at C7 and methyl at C6 creates a novel chemical space that is not covered by the other isomers, offering a fresh IP position and a differentiated pharmacological profile.

Scaffold hopping Structure-activity relationship Patent landscape

Where (R)-7-Fluoro-6-methylchroman-4-amine Outperforms Generic Chroman-4-amines: Key Application Scenarios


Chiral Pool Synthesis of SIRT2 or Kinase Inhibitor Libraries

The enantiopure amine serves as a direct precursor for chroman‑4‑amine‑derived sirtuin 2 (SIRT2) inhibitors or cyclin‑dependent kinase (CDK) modulators, as described in the chroman‑4‑one literature [1]. Using the (R)‑enantiomer avoids resolution steps, accelerating the synthesis of focused libraries for aging‑related and oncology targets.

Lead Optimization of Serotonergic or Dopaminergic Chroman Ligands

The defined (R)‑stereochemistry and 7‑fluoro substitution enhance the compound’s potential as a chiral intermediate for CNS‑active chromans targeting serotonin or dopamine receptors. The predicted LogP (≈ 1.92) and pKa (8.72) indicate favorable CNS permeability when incorporated into final ligands [1].

Process Development and Scale‑up Studies for Fluorinated Chromans

The predicted boiling point (250.4 °C) and density (1.166 g cm⁻³) provide reliable parameters for distillation, extraction, and continuous‑flow processing. The higher purity (≥ 95 %) reduces purification burden, making the compound suitable for kilogram‑scale campaigns in CDMO settings .

Quote Request

Request a Quote for (R)-7-Fluoro-6-methylchroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.